Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate
Description
Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate (CAS: 709665-73-6) is a brominated aromatic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester. Its molecular formula is C₁₄H₁₈BrNO₄, with a molecular weight of 344.21 g/mol and a predicted density of 1.354 g/cm³ . The bromine atom at the para position of the phenyl ring enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group protects the amine during synthetic processes. It is stored at 2–8°C to ensure stability .
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOPTLASVNELEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate typically involves the following steps:
Esterification: The formation of the ester group by reacting an alcohol with a carboxylic acid or its derivatives.
Protection of Amine: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions can target the ester or amide groups.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Research into the biological activity of this compound is ongoing, with preliminary findings suggesting promising applications in several areas:
Anticancer Activity
Studies indicate that derivatives of methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate may exhibit anticancer properties. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines, particularly breast cancer cells. Some studies report IC50 values indicating potent activity against specific types of breast cancer cells.
Anti-inflammatory Properties
A series of related compounds have been synthesized and evaluated for their anti-inflammatory effects. In vivo studies using carrageenan-induced rat paw edema models demonstrated that several derivatives exhibited promising anti-inflammatory activity compared to standard drugs like indomethacin .
Enzyme Inhibition
Research has suggested that compounds with similar structures may serve as enzyme inhibitors. This highlights their potential use in drug development targeting specific enzyme pathways involved in disease processes.
Case Studies
Several notable case studies have explored the applications of this compound:
Study on Anticancer Activity
In one study, a derivative of this compound was evaluated for its efficacy against triple-negative breast cancer (TNBC). The results indicated that it inhibited lung metastasis more effectively than standard treatments such as TAE226, showing a favorable selectivity index against normal cells compared to cancer cells .
Enzyme Interaction Studies
Another study investigated the potential of compounds with similar structures to act as enzyme inhibitors. These findings suggest that such compounds could play a role in developing targeted therapies for diseases involving specific enzyme pathways.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Significant inhibition of cancer cell proliferation; promising results against breast cancer cell lines |
| Anti-inflammatory | Demonstrated anti-inflammatory effects in animal models; comparable efficacy to established drugs |
| Enzyme inhibition | Potential to inhibit specific enzymes involved in disease processes; further research needed |
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active pharmaceutical ingredient upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific drug or biologically active molecule being synthesized.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Derivatives
Methyl (R)-2-(4-(Benzyloxy)Phenyl)-2-((tert-Butoxycarbonyl)Amino)Acetate (S8c)
- CAS: Not specified.
- Structure : Replaces the 4-bromophenyl group with a 4-benzyloxyphenyl moiety.
- Properties: Synthesized as a yellow oil (98% yield) with Rf = 0.64 (Hexane/EtOAc = 1:1).
- Applications : Used in β-lactam synthesis, highlighting its role as a protected intermediate .
Methyl 2-(4-((tert-Butoxycarbonyl)Amino)Phenyl)Acetate
- CAS : 112918-77-1.
- Structure : Lacks the bromine atom on the phenyl ring.
- Properties: Molecular weight 265.31 g/mol (C₁₄H₁₉NO₄). The absence of bromine reduces steric hindrance and reactivity in cross-coupling reactions.
- Applications: Primarily serves as a non-halogenated intermediate for peptide modifications .
(4-Bromophenyl)Methyl 2-(4-Chlorophenoxy)Acetate
Functional Group Modifications
Methyl 2-(4'-Hydroxymethyl-[1,1'-Biphenyl]-4-yl)-2-Pivalamidoacetate
- CAS: Not specified.
- Structure : Replaces bromophenyl with a biphenyl-hydroxymethyl group; pivalamido (instead of Boc) protects the amine.
- Properties : The hydroxymethyl group enhances polarity, improving aqueous solubility. Pivalamido offers greater acid stability than Boc.
- Applications : Used in boronic acid-mediated Suzuki couplings, demonstrating versatility in aryl functionalization .
Methyl 2-((tert-Butoxycarbonyl)Amino)-2-(Piperidin-4-yl)Acetate
- CAS : 219832-76-3.
- Structure : Replaces bromophenyl with a piperidinyl group.
- Properties : Molecular formula C₁₃H₂₄N₂O₄ (MW: 272.34 g/mol). The basic nitrogen in piperidine alters pharmacokinetics, favoring interactions with biological targets.
- Applications : Used in protein degrader building blocks, highlighting its role in medicinal chemistry .
Ester and Ether Variants
Methyl 2-(4-((Tert-Butoxycarbonyl)Amino)Phenoxy)Acetate
- CAS : 632388-02-4.
- Structure: Features a phenoxy linkage instead of direct phenyl attachment.
- Properties: Molecular weight 281.30 g/mol (C₁₄H₁₉NO₅). The ether group increases conformational flexibility.
- Applications : Critical intermediate in API manufacturing, emphasizing its industrial relevance .
Comparative Data Table
Key Findings and Insights
Reactivity: The bromine in the target compound enables cross-coupling reactions, unlike non-halogenated analogs (e.g., CAS 112918-77-1) .
Stability : Boc-protected compounds require careful handling under acidic conditions, whereas pivalamido derivatives (e.g., ) offer enhanced acid stability .
Solubility : Hydrophilic groups (e.g., hydroxymethyl in ) improve aqueous solubility, while benzyloxy () enhances organic phase partitioning .
Biological Activity
Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate, with the CAS number 709665-73-6, is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Research indicates that compounds containing a bromophenyl group often exhibit significant biological activities, including anti-cancer and anti-inflammatory effects. The presence of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, potentially improving its pharmacokinetic properties.
Antitumor Activity
A study evaluating various small molecules, including derivatives of this compound, demonstrated promising antitumor effects. For instance, a related compound was shown to reduce the viability of the MDA-MB-231 breast cancer cell line by 55% at a concentration of 10 μM over three days . This suggests that similar compounds may possess comparable antitumor properties.
Cytotoxicity and Inflammatory Response
In vitro assays have indicated that certain derivatives exhibit cytotoxic effects on neuronal and microglial cells. Compounds were tested at concentrations ranging from 0.1 to 100 µM, revealing significant decreases in cell viability at higher concentrations . Additionally, anti-inflammatory assays demonstrated that some derivatives significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells .
Study on GSK-3β Inhibition
A comparative study highlighted that this compound could serve as a scaffold for developing GSK-3β inhibitors. The study reported IC50 values for various analogs and noted that modifications to the bromophenyl moiety could enhance inhibitory potency against GSK-3β .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents on the phenyl ring significantly influence biological activity. For example, fluorine or trifluoromethyl groups in specific positions improved binding affinity and potency against target enzymes . This information is crucial for medicinal chemists aiming to optimize therapeutic candidates derived from this compound.
Data Tables
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate, and what key intermediates are involved?
The compound is typically synthesized via a multi-step sequence involving Boc-protection of the amine group, followed by esterification. A common approach is to react 4-bromophenylglycine with tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., sodium hydroxide) to form the Boc-protected intermediate. Subsequent esterification with methyl chloroacetate under mild alkaline conditions yields the final product. Purification via flash column chromatography (e.g., ethyl acetate/methanol gradients) is critical to isolate the pure compound .
Q. What purification techniques are most effective for isolating this compound, and how do solubility properties influence method selection?
Flash column chromatography using silica gel with ethyl acetate/methanol (8:2) is effective due to the compound’s moderate polarity. Solubility in ethyl acetate (as noted in related esters, ) allows for efficient separation. Recrystallization from methanol/water mixtures may further enhance purity. Solubility testing in aprotic solvents (e.g., THF, DCM) is recommended to optimize crystallization conditions .
Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?
- ¹H NMR : Key signals include the Boc tert-butyl group (δ ~1.39 ppm, singlet), methoxy ester (δ ~3.65 ppm, singlet), and aromatic protons (δ ~7.6 ppm, multiplet for 4-bromophenyl) .
- IR : Peaks at ~1730 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (Boc carbamate C=O), and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .
- ¹³C NMR : Signals at δ ~171 ppm (ester carbonyl), ~149 ppm (Boc carbonyl), and ~130 ppm (aromatic carbons) validate the backbone structure .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, and what analytical methods validate enantiomeric excess?
To avoid racemization during Boc protection or esterification, low-temperature conditions (0–5°C) and non-nucleophilic bases (e.g., DMAP) are recommended. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) or polarimetric analysis can quantify enantiomeric excess. Single-crystal X-ray diffraction (as in ) provides definitive stereochemical confirmation .
Q. What are the thermal and hydrolytic stability profiles of this compound under varying pH conditions?
The Boc group is labile under acidic conditions (e.g., TFA in DCM), while the ester moiety is sensitive to alkaline hydrolysis. Stability studies (TGA/DSC) show decomposition above 150°C. For storage, anhydrous conditions (sealed, desiccated) at room temperature are optimal to prevent Boc deprotection or ester hydrolysis .
Q. How is this compound utilized as a building block in peptide mimetics or covalent inhibitor synthesis?
The 4-bromophenyl group enables Suzuki coupling for biaryl modifications, while the Boc-protected amine serves as a handle for peptide elongation. For example, in solid-phase peptide synthesis (SPPS), the methyl ester is hydrolyzed to the carboxylic acid post-incorporation, enabling conjugation to resin-bound peptides ( ). Its utility in covalent inhibitors is demonstrated in Michael addition or nucleophilic aromatic substitution reactions targeting cysteine or lysine residues in proteins .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
